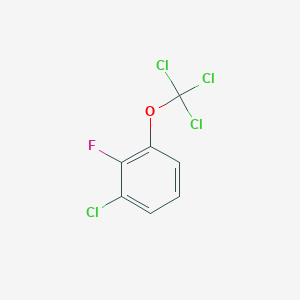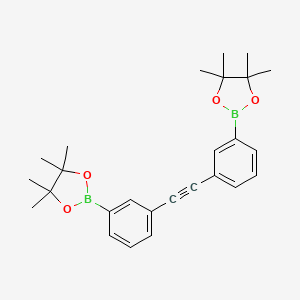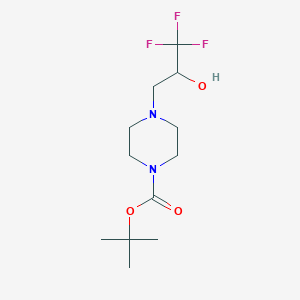
1-Chloro-2-fluoro-3-(trichloromethoxy)benzene
Vue d'ensemble
Description
1-Chloro-2-fluoro-3-(trichloromethoxy)benzene is an organic compound belonging to the family of halogenated benzenes. It is characterized by the presence of chlorine, fluorine, and a trichloromethoxy group attached to a benzene ring. This compound is primarily used in the field of pesticide production, particularly for controlling aphids, whiteflies, and thrips.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-2-fluoro-3-(trichloromethoxy)benzene can be synthesized through various synthetic routes. One common method involves the reaction of 1-chloro-2-fluorobenzene with trichloromethyl chloroformate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes steps such as mixing, heating, and purification to obtain the desired compound in bulk quantities. The use of advanced technologies and equipment ensures the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-fluoro-3-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form different products depending on the oxidizing agents and conditions used.
Reduction Reactions: The compound can be reduced to form simpler derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH₂) in liquid ammonia at low temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of simpler hydrocarbons or alcohols.
Applications De Recherche Scientifique
1-Chloro-2-fluoro-3-(trichloromethoxy)benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its effects on various biological systems and its potential use in developing new pesticides.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Widely used in the agricultural industry for pest control and in the production of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-chloro-2-fluoro-3-(trichloromethoxy)benzene involves its interaction with specific molecular targets in pests. The compound disrupts the normal functioning of the nervous system in insects, leading to paralysis and death. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with neurotransmitter receptors and ion channels.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene: Similar in structure but with a trifluoroethyl group instead of a trichloromethoxy group.
2-Chloro-4-fluoro-1-(trichloromethyl)benzene: Another halogenated benzene with different substitution patterns.
Uniqueness
1-Chloro-2-fluoro-3-(trichloromethoxy)benzene is unique due to its specific combination of chlorine, fluorine, and trichloromethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it particularly effective as a pesticide and valuable in various scientific research applications.
Propriétés
IUPAC Name |
1-chloro-2-fluoro-3-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4FO/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYGCXYINGCDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B1404513.png)
![2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid](/img/structure/B1404515.png)


![tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B1404519.png)
![2-benzyl 1-ethyl (1S,3aR,4R,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B1404521.png)
![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid](/img/structure/B1404524.png)
![2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1404527.png)
![2-(Thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404528.png)

![Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1404530.png)



